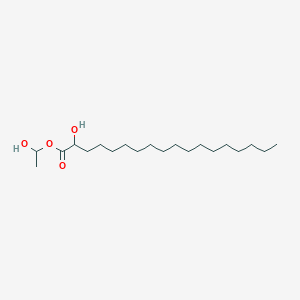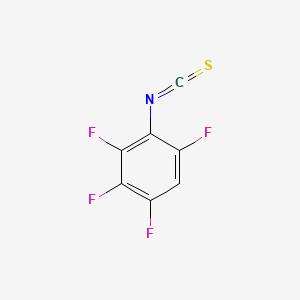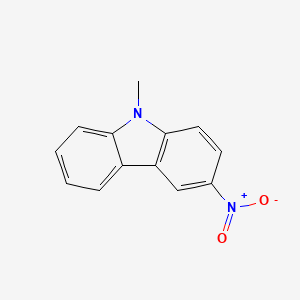
ETHYLENE GLYCOL HYDROXY STEARATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester typically involves the esterification of octadecanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The process involves heating the reactants under reflux conditions and continuously removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester follows a similar process but on a larger scale. The reactants, octadecanoic acid and ethylene glycol, are mixed in a reaction vessel along with a suitable acid catalyst. The mixture is heated, and the water produced is removed using a distillation setup. The reaction is monitored until the acid value of the mixture drops to a desired level, indicating the completion of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYLENE GLYCOL HYDROXY STEARATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and ethylene glycol.
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethylene glycol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Applications De Recherche Scientifique
ETHYLENE GLYCOL HYDROXY STEARATE has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and as a stabilizer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: Acts as an emulsifier and stabilizer in cosmetic products, such as lotions and creams.
Mécanisme D'action
The mechanism of action of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester primarily involves its ability to interact with lipid bilayers and proteins. The ester can integrate into lipid membranes, altering their fluidity and stability. Additionally, it can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its role as an emulsifier and stabilizer in various formulations .
Comparaison Avec Des Composés Similaires
ETHYLENE GLYCOL HYDROXY STEARATE can be compared with other similar compounds, such as:
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, which can enhance its solubility and emulsifying properties.
Ethylene glycol monostearate: Similar in structure but lacks the hydroxyl group, making it less effective as an emulsifier.
Diethylene glycol monostearate: Contains an additional ethylene glycol unit, providing different physical and chemical properties.
These comparisons highlight the unique properties of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester, particularly its effectiveness as an emulsifier and stabilizer in various applications.
Propriétés
Numéro CAS |
33907-46-9 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-hydroxyethyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |
Clé InChI |
VZURHXVELPKQNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
| 33907-46-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B1616943.png)





![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)


![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)


